1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that contains both thiophene and imidazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with 2-aminomethylimidazole under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Introduction of halogen atoms or other electrophiles on the thiophene ring.
Scientific Research Applications
1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Methylthiophen-2-yl)methyl]-1H-imidazol-2-amine
- 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-2-amine
- 1-[(5-Methylthiophen-3-yl)methyl]-1H-triazol-2-amine
Uniqueness
1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazol-2-amine is unique due to the specific positioning of the methyl group on the thiophene ring and the presence of the imidazole moiety. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. The combination of sulfur and nitrogen atoms in its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H11N3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-[(5-methylthiophen-3-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C9H11N3S/c1-7-4-8(6-13-7)5-12-3-2-11-9(12)10/h2-4,6H,5H2,1H3,(H2,10,11) |
InChI Key |
IZJWPBKVYGREIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CN2C=CN=C2N |
Origin of Product |
United States |
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